molecular formula C10H18O3 B2829365 Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate CAS No. 358759-58-7

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate

Cat. No. B2829365
M. Wt: 186.251
InChI Key: JKALPDWAEURSNZ-CZMCAQCFSA-N
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Description

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .

Scientific Research Applications

Hydrophilic Aliphatic Polyesters

The synthesis and polymerization of new cyclic esters, including derivatives of Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate, have been explored for creating hydrophilic aliphatic polyesters. These compounds, generated through the Baeyer−Villiger oxidation of cyclohexanone derivatives, show potential in designing biodegradable polymers with specific functional groups that enhance their utility in medical and environmental applications (Trollsås et al., 2000).

Enzymatic Polymerization

Research has demonstrated the enzymatic oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a structurally related compound, using horseradish peroxidase as a catalyst. This process, facilitated by cyclodextrin in aqueous media, signifies the compound's role in developing cross-linked polymers through free radical polymerization, underscoring its importance in creating new materials with unique properties (Pang et al., 2003).

Organic Synthesis

A significant application is the first synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate through a three-component condensation process. This process highlights the compound's utility in organic synthesis, providing a pathway to synthesize complex molecules with potential applications in drug development and material science (Kurbanova et al., 2019).

Structural Studies

The structural elucidation of Ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate through Michael-Aldol condensation showcases its application in studying molecular conformations and interactions. This research contributes to the understanding of molecular geometry and hydrogen bonding in cyclohexanone derivatives, which is crucial for designing molecules with desired physical and chemical properties (Hernández-Ortega et al., 2001).

Attractant Synthesis

The compound has also been used in the enantioselective synthesis of Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly. This synthesis demonstrates the compound's role in developing environmentally friendly pest control methods, highlighting its importance in agricultural research (Raw & Jang, 2000).

properties

IUPAC Name

ethyl 4-hydroxy-4-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-13-9(11)8-4-6-10(2,12)7-5-8/h8,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKALPDWAEURSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226290
Record name Ethyl cis-4-hydroxy-4-methylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate

CAS RN

358759-59-8
Record name Ethyl cis-4-hydroxy-4-methylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-oxocyclohexanecarboxylate (4.00 g, 23.5 mmol) in diethyl ether (80 mL) was added MeLi (37.6 mL, 1M in diethyl ether) at −60° C. under nitrogen atmosphere. The reaction mixture was stirred at −60° C. for 30 min. Saturated aqueous NH4Cl (50 mL) was added and the resulting mixture was extracted with EtOAc (100 mL×2). The combined organic layers were washed with brine (150 mL) and water (150 mL), dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=10:1) to afford ethyl 4-hydroxy-4-methylcyclohexanecarboxylate (1.8 g, 41% yield) as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
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Quantity
37.6 mL
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reactant
Reaction Step One
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80 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 25.0 g of ethyl 4-oxocyclohexanecarboxylate in 500 ml of diethyl ether, 150 ml of 1.6N methyl lithium-ether solution was added at −60° C. in nitrogen atmosphere, followed by 30 minutes' stirring at −60° C. Water was added to the reaction liquid which then was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried on anhydrous magnesium sulfate and the solvent was distilled off. The residue was separated and purified on silica gel column chromatography (ethyl acetate/hexane=1/4) to provide 22.7 g of the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
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reactant
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[Compound]
Name
methyl lithium-ether
Quantity
150 mL
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solvent
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0 (± 1) mol
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